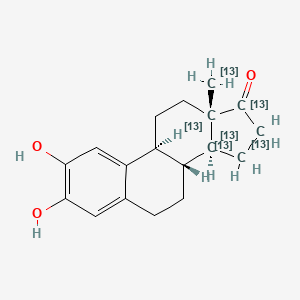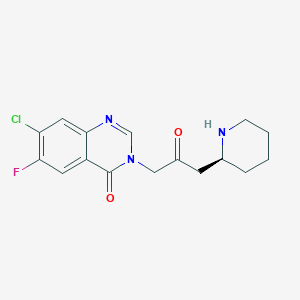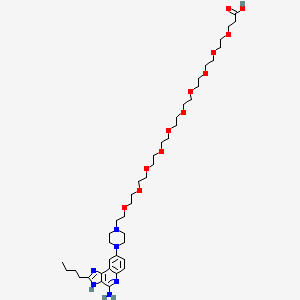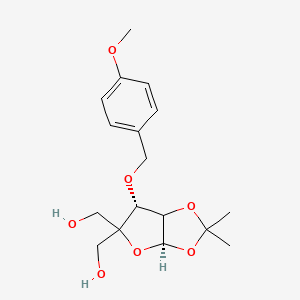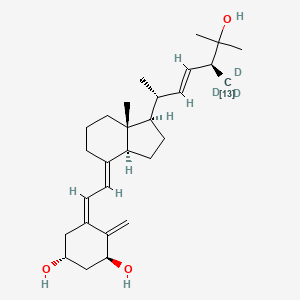
Ercalcitriol-13C,d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ercalcitriol-13C,d3, also known as 1α,25-Dihydroxy Vitamin D2-13C,d3, is a labeled analog of Ercalcitriol. Ercalcitriol is an active metabolite of vitamin D2, which plays a crucial role in calcium homeostasis and bone health. The labeling with carbon-13 and deuterium makes this compound a valuable tool in scientific research, particularly in the study of metabolic pathways and pharmacokinetics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ercalcitriol-13C,d3 involves the incorporation of stable isotopes, carbon-13, and deuterium, into the Ercalcitriol molecule. The synthetic route typically starts with the precursor vitamin D2, which undergoes a series of hydroxylation reactions to form 1α,25-Dihydroxy Vitamin D2. The incorporation of isotopes is achieved through specific chemical reactions that replace hydrogen atoms with deuterium and carbon-12 atoms with carbon-13.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using advanced techniques to ensure high purity and yield. The process includes the use of specialized reactors and controlled conditions to facilitate the incorporation of isotopes. The final product is purified using chromatographic techniques to remove any impurities and ensure the desired isotopic labeling.
Analyse Chemischer Reaktionen
Types of Reactions
Ercalcitriol-13C,d3 undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the molecule can be oxidized to form ketones or aldehydes.
Reduction: The double bonds in the molecule can be reduced to form saturated compounds.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones, while reduction of double bonds results in saturated compounds.
Wissenschaftliche Forschungsanwendungen
Ercalcitriol-13C,d3 is widely used in scientific research due to its labeled isotopes, which allow for precise tracking and analysis. Some of its applications include:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of vitamin D metabolism.
Biology: Helps in studying the role of vitamin D in cellular processes and its impact on gene expression.
Medicine: Used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of vitamin D analogs.
Industry: Employed in the development of new vitamin D-based therapies and supplements.
Wirkmechanismus
Ercalcitriol-13C,d3 exerts its effects by binding to the vitamin D receptor (VDR), a nuclear receptor that regulates the expression of various genes involved in calcium and phosphate homeostasis. Upon binding to VDR, the complex interacts with the retinoid X receptor (RXR) to form a heterodimer, which then binds to vitamin D response elements in the DNA. This binding modulates the transcription of target genes, leading to the regulation of calcium absorption in the intestine, bone mineralization, and other physiological processes.
Vergleich Mit ähnlichen Verbindungen
Ercalcitriol-13C,d3 is unique due to its isotopic labeling, which distinguishes it from other vitamin D analogs. Similar compounds include:
Calcitriol (1α,25-Dihydroxy Vitamin D3): The active form of vitamin D3, which also binds to VDR and regulates calcium homeostasis.
Alfacalcidol (1α-Hydroxy Vitamin D3): A synthetic analog of vitamin D3 used in the treatment of osteoporosis and other bone disorders.
Paricalcitol (19-nor-1α,25-Dihydroxy Vitamin D2): A synthetic analog of vitamin D2 used to treat secondary hyperparathyroidism.
This compound’s isotopic labeling provides a distinct advantage in research applications, allowing for more precise tracking and analysis compared to its unlabeled counterparts.
Eigenschaften
Molekularformel |
C28H44O3 |
|---|---|
Molekulargewicht |
432.7 g/mol |
IUPAC-Name |
(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5S)-6-hydroxy-6-methyl-5-(trideuterio(113C)methyl)hept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C28H44O3/c1-18(9-10-19(2)27(4,5)31)24-13-14-25-21(8-7-15-28(24,25)6)11-12-22-16-23(29)17-26(30)20(22)3/h9-12,18-19,23-26,29-31H,3,7-8,13-17H2,1-2,4-6H3/b10-9+,21-11+,22-12-/t18-,19+,23-,24-,25+,26+,28-/m1/s1/i2+1D3 |
InChI-Schlüssel |
ZGLHBRQAEXKACO-YPJIJDDZSA-N |
Isomerische SMILES |
[2H][13C]([2H])([2H])[C@@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C)C(C)(C)O |
Kanonische SMILES |
CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


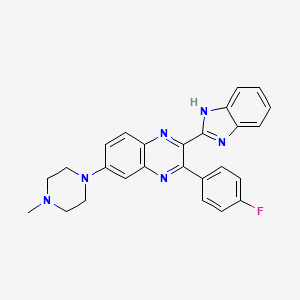

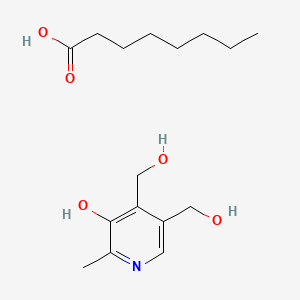
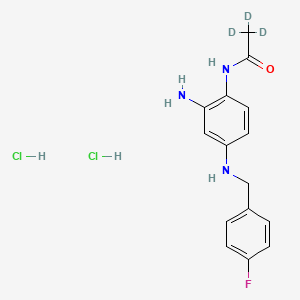
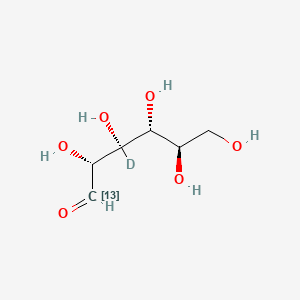
![N-cycloheptyl-2-[(5-fluoro-4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B12407689.png)

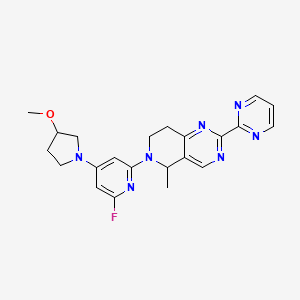
![2-[(E,3Z)-3-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]indol-1-ium-5-sulfonate](/img/structure/B12407704.png)
